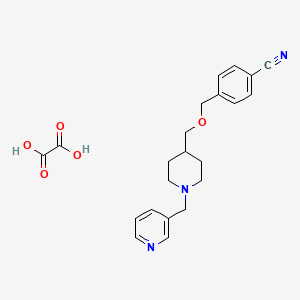

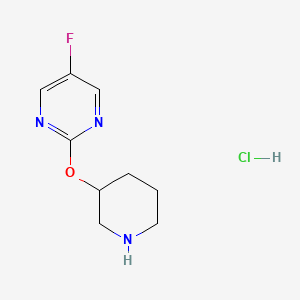

![molecular formula C12H14N2O3 B2705875 Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 577957-02-9](/img/structure/B2705875.png)

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .

Synthesis Analysis

The synthesis of “this compound” involves several steps :

- Finally, through an esterification reaction, the condensation product reacts with ethanol to produce the target product .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C26H23N3O3 . It contains a benzimidazole core, which is a fused benzene and imidazole ring .

Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . They are known for their broad range of chemical and biological properties .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 425.48 . It has a density of 1.19 , a boiling point of 637.5±65.0 °C (Predicted) , and a refractive index of 1.612 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is involved in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for their biological activities. A study by Shimizu et al. (2009) showcased the waste-free synthesis of condensed heterocyclic compounds through the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, highlighting the method's efficiency and the potential for solid-state fluorescence of some derivatives (Shimizu, Hirano, Satoh, & Miura, 2009).

Schiff and Mannich Bases Formation

Another application is in the synthesis of Schiff and Mannich bases of isatin derivatives, as described by Bekircan and Bektaş (2008). They developed a methodology for preparing ethyl imidate hydrochlorides, which were then used to form ethoxycarbonylhydrazones and subsequent Schiff bases and N-Mannich bases. This process underscores the compound's role in forming structurally diverse molecules with potential pharmacological applications (Bekircan & Bektaş, 2008).

Oxidative Cyclization for Organic Synthesis

In the field of organic synthesis, this compound participates in oxidative cyclization reactions to produce benzocarbazoloquinones, which are significant for their potential biological activities. Rajeswaran and Srinivasan (1994) demonstrated the conversion of certain indole derivatives into benzcarbazoloquinones through an oxidative cyclization, showcasing the compound's versatility in organic synthesis (Rajeswaran & Srinivasan, 1994).

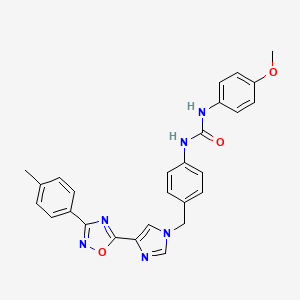

Crystal Structure Analysis

The compound also finds application in crystallography, where its derivatives are used to study crystal structures and understand molecular interactions. Yeong et al. (2018) synthesized and analyzed the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, providing insights into hydrogen bonding and crystal packing mechanisms (Yeong, Chia, Quah, & Tan, 2018).

Latent Organocatalysis

This compound is used in latent, thermally activated organocatalysis for transesterification reactions, demonstrating its potential in sustainable chemistry. Wang and Li (2012) utilized 1,3-disubstituted imidazol(in)ium-2-carboxylates as precatalysts, derived from this compound, for efficient transesterification, highlighting the compound's utility in catalysis and green chemistry practices (Wang & Li, 2012).

Wirkmechanismus

While the specific mechanism of action for “Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” is not explicitly mentioned in the search results, imidazole derivatives are known for their antimicrobial activity . They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

Zukünftige Richtungen

The future directions for “Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate” and other imidazole derivatives are promising. They are being explored for their potential in the development of new drugs . Their broad range of chemical and biological properties make them valuable in various applications .

Eigenschaften

IUPAC Name |

ethyl 2-ethoxy-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-16-11(15)8-6-5-7-9-10(8)14-12(13-9)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDXBGAGAWZJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2N1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2705792.png)

![1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2705794.png)

![4-{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine](/img/structure/B2705795.png)

![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride](/img/structure/B2705799.png)

![3-methoxy-N-[4-(1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2705803.png)

![2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone](/img/structure/B2705805.png)

![(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide](/img/structure/B2705807.png)

![2-Methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2705814.png)